2-Thia-6-azaspiro[3.5]nonane
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Overview
Description
2-Thia-6-azaspiro[3.5]nonane is a spirocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of spirocyclic compounds, which are characterized by a unique ring system where two rings are connected through a single atom. The presence of sulfur and nitrogen in the ring system makes this compound an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of a thiol with an amine in the presence of a suitable catalyst can lead to the formation of the spirocyclic ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.5]nonane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and nitrogen atoms in the ring system allows for unique reactivity patterns.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the nitrogen atom, potentially leading to the formation of amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can yield amines .
Scientific Research Applications
2-Thia-6-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 2-Thia-6-azaspiro[3.5]nonane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of sulfur and nitrogen atoms allows for unique binding interactions, which can modulate the activity of the target molecule. For example, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
2-Thia-6-azaspiro[3.5]nonane can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Similar compounds include:
2-Oxa-6-azaspiro[3.5]nonane: This compound contains an oxygen atom instead of a sulfur atom, leading to different reactivity and properties.
2-Thia-7-azaspiro[3.5]nonane: This compound has a similar structure but with a different ring size, which can affect its chemical behavior and applications.
The uniqueness of 2-Thia-6-azaspiro[3
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-thia-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2 |
InChI Key |
RLQNCQMKVKCRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)CSC2 |
Origin of Product |
United States |
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